2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, cyclopropylmethylamine, and 3-hydroxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2-chloroacetamide with cyclopropylmethylamine under controlled conditions to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may result in an amide derivative.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with the hydroxy group in the para position.
2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxybenzyl)acetamide: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-7-12(16)14(8-9-4-5-9)10-2-1-3-11(15)6-10/h1-3,6,9,15H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZLUKONYRDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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